N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-3-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide
Overview
Description
N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-3-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-3-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazolidinone core, followed by the introduction of the fluorophenyl and methoxyphenyl groups. Key reagents often include fluorobenzene derivatives, methoxybenzene, and acetic anhydride. Reaction conditions may involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography. The use of automated systems and continuous flow reactors could enhance production efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-3-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-3-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide has several scientific research applications:
Chemistry: It serves as a model compound for studying complex organic reactions and mechanisms.
Biology: The compound’s interactions with biological molecules can be explored to understand its potential as a biochemical probe.
Medicine: Research into its pharmacological properties may reveal potential therapeutic uses, particularly in targeting specific enzymes or receptors.
Industry: The compound’s unique properties could be leveraged in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-3-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its binding affinity and specificity are crucial to understanding its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)benzamide
- N-(4-methoxyphenyl)acetamide
- N-(4-fluorophenyl)-2-imidazolidinone
Uniqueness
N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-3-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide stands out due to its combination of fluorophenyl and methoxyphenyl groups attached to an imidazolidinone core
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-3-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2N3O4/c1-33-20-12-10-18(11-13-20)28-21(14-22(30)27-17-6-2-15(25)3-7-17)23(31)29(24(28)32)19-8-4-16(26)5-9-19/h2-13,21H,14H2,1H3,(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BICAGLAVOZEMTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(C(=O)N(C2=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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